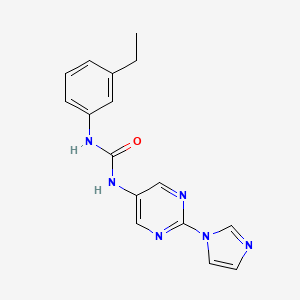

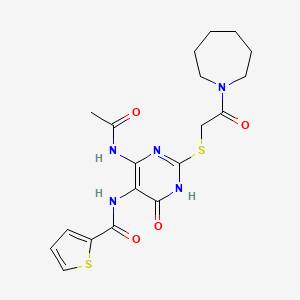

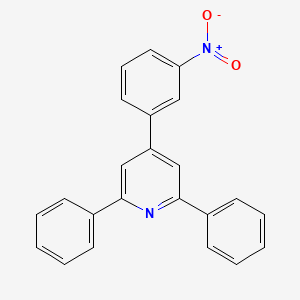

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including its reactivity, possible products, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Pharmacophore Design for Kinase Inhibition

Research has demonstrated that synthetic compounds with imidazole and pyrimidine scaffolds, similar to 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a critical role in the proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds offer insights into developing new therapeutics targeting inflammation and related diseases. The research underlines the importance of specific structural features in achieving high binding selectivity and potency, highlighting the potential of imidazole and pyrimidine-based derivatives in drug discovery (Scior et al., 2011).

Advances in Food Chemistry

In the context of food chemistry, derivatives of imidazole and pyrimidine have been studied for their formation and fate, particularly in relation to processing-related food toxicants. The review of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation, a process also relevant to the chemistry of imidazole and pyrimidine derivatives, suggests that both lipids and carbohydrates contribute to the formation and fate of such compounds during food processing and storage. This research sheds light on the complex chemistry involved in the production of food toxicants and their mitigation (Zamora & Hidalgo, 2015).

Urease Inhibition for Medical Applications

The role of urease in serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract has been a significant area of study. Research into urease inhibitors, including urea derivatives like 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, has highlighted their potential in treating these infections. Despite the clinical use of some inhibitors, the full potential of urease inhibition in medical applications remains to be fully explored, suggesting an avenue for the development of new therapeutic agents (Kosikowska & Berlicki, 2011).

Electrochemical Applications in Technology

The review of electrochemical technology utilizing room-temperature ionic liquids (RTILs), such as those involving imidazole derivatives, highlights their applications in electroplating and energy storage. This research points towards the growing interest in haloaluminate RTILs for their unique properties and applications in advanced electrochemical processes, including those relevant to the compound (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

This involves detailing any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This involves speculating on possible future research directions or applications for the compound, based on its known properties and uses.

properties

IUPAC Name |

1-(3-ethylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-2-12-4-3-5-13(8-12)20-16(23)21-14-9-18-15(19-10-14)22-7-6-17-11-22/h3-11H,2H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQIHUCRAWMOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)

![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)

![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)